4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14-5-10-18-19(12-14)29-21(22-18)23-20(25)15-6-8-17(9-7-15)30(26,27)24(2)13-16-4-3-11-28-16/h3-12H,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAOSOBFZWMIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 487.59 g/mol. The structure features a furan moiety, a thiazole ring, and an amide group, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O5S2 |
| Molecular Weight | 487.59 g/mol |
| Purity | Typically >95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : Reaction of furan-2-carbaldehyde with a methylating agent.
- Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.
- Coupling Reaction : The final step involves coupling the sulfamoyl intermediate with a suitable benzoic acid derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing furan and thiazole moieties have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assays were employed to evaluate the compounds' efficacy.
Results from studies indicate that:
- Compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation.
- The presence of specific functional groups (e.g., nitro or chloro substituents) influenced the compounds' binding affinity to DNA, primarily within the minor groove.
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains:
| Bacterial Strain | IC50 Value (μM) |
|---|---|
| Escherichia coli | 1.35 |
| Staphylococcus aureus | 2.50 |
This activity highlights the compound's potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
Case Studies
- Study on Lung Cancer Cell Lines : A study demonstrated that certain derivatives showed higher cytotoxicity in 2D assays compared to 3D assays, indicating a need for further investigation into their efficacy in more complex tumor microenvironments .
- Antimicrobial Testing : Another study evaluated various furan-benzothiazole derivatives against Mycobacterium tuberculosis, finding some compounds with IC50 values as low as 1.35 μM .
Comparison with Similar Compounds
Structural Analogues with Modified Sulfamoyl Groups
(a) Piperazine-Based Derivatives
Compounds such as N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (i) replace the sulfamoyl group with a 4-ethylpiperazine moiety.
(b) Piperidine-Sulfonamide Derivatives
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () retains the sulfonamide group but substitutes the furan with a piperidine ring. This compound activates calcium channels (EC₅₀ ~3 µM), suggesting that cyclic amines enhance ion channel modulation compared to heteroaromatic groups .
(c) Alkyl-Substituted Sulfamoyl Analogues
4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (; C₂₂H₂₇N₃O₃S₂) features a bulkier isopropyl group on the benzothiazole. The increased hydrophobicity improves membrane permeability (logP ~3.5 vs. ~2.8 for the target compound) but may reduce aqueous solubility .
Analogues with Modified Benzothiazole Substituents
(a) 6-Bromo and 6-Aryl Derivatives
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide () and N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)benzamide (a) demonstrate that electron-withdrawing (Br) or aryl groups at the 6-position enhance antitumor activity (e.g., IC₅₀ = 0.8 µM against HeLa cells) but may increase metabolic instability .
(b) Benzodioxol-Thiazole Hybrids
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (; C₂₃H₁₉N₃O₆S₂) incorporates a benzodioxol group, improving metabolic stability (t₁/₂ >6 h in liver microsomes) compared to the target compound’s 6-methylbenzothiazole .
Functional Analogues with Alternative Cores
(a) Triazole-Thione Derivatives
Compounds like 5-(4-(4-chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione () replace the benzothiazole with a triazole-thione core. These show potent antifungal activity (MIC = 2 µg/mL) but lack the benzamide’s π-stacking capacity, reducing target affinity .
(b) Thiazole-Acetamide Derivatives
N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives () exhibit anti-inflammatory activity (COX-2 IC₅₀ = 0.2 µM) but have higher molecular weights (>450 Da), which may hinder blood-brain barrier penetration compared to the target compound (377.4 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
